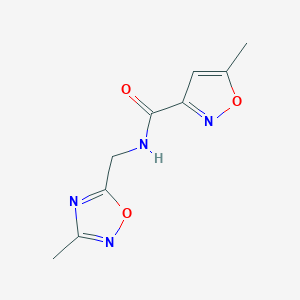
5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including an isoxazole ring and a 1,2,4-oxadiazole ring . These types of structures are often found in pharmaceutical compounds due to their ability to form multiple hydrogen bonds and their metabolic stability .
Synthesis Analysis
While the specific synthesis for this compound is not available, oxadiazoles can be synthesized through several methods, including cyclodehydration of certain hydrazides or from amidoximes . Isoxazoles can be synthesized from α-hydroxyketones and hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring and a 1,2,4-oxadiazole ring. These rings are five-membered, with the isoxazole containing an oxygen and a nitrogen atom, and the oxadiazole containing two nitrogen atoms and an oxygen atom .Applications De Recherche Scientifique
Auxiliary-Directed Pd-Catalyzed γ-C(sp3)-H Bond Activation
A study by Pasunooti et al. (2015) introduces new bidentate auxiliaries derived from isoxazole-3-carboxamide for Pd-catalyzed C(sp3)-H bond activation. This method facilitates the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to various γ-substituted non-natural amino acids. The directing group from 5-methylisoxazole-3-carboxamide (MICA) can be conveniently removed and recovered under mild conditions, showcasing its potential in the synthesis of complex organic molecules (Pasunooti et al., 2015).
Synthesis of Isoxazole and Oxadiazole Derivatives
Martins et al. (2002) reported the one-pot synthesis of several 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid. This synthesis contributes to the field of heterocyclic chemistry by providing access to novel compounds with potential applications in drug development and materials science (Martins et al., 2002).
Development of Antitumor Agents
Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazinones as novel broad-spectrum antitumor agents. Their study on the interaction of isocyanates with diazo compounds to form imidazo[5,1-d]-1,2,3,5-tetrazinones highlights the potential of isoxazole derivatives in the development of new cancer therapies (Stevens et al., 1984).
Solid-Phase Synthesis of Diheterocyclic Compounds
Quan and Kurth (2004) demonstrated the solid-phase synthesis of a library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds. This approach provides a versatile platform for the rapid synthesis of compound libraries, which are valuable in drug discovery and material science research (Quan & Kurth, 2004).
Antimicrobial and Antitubercular Activity of Isoxazole Derivatives
Shingare et al. (2018) synthesized a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities. This study contributes to the search for new antimicrobial agents, showcasing the therapeutic potential of these heterocyclic compounds (Shingare et al., 2018).
Mécanisme D'action
Target of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the 1,2,4-oxadiazole ring structure allow for strong hydrogen bond formation .
Biochemical Pathways
It’s worth noting that 1,2,4-oxadiazole derivatives have shown strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These bacteria cause serious diseases in rice, impacting every stage of plant growth and development .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to be a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of Action
The result of the compound’s action is primarily its antibacterial effects. Compounds similar to 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These results indicate that 1,2,4-oxadiazole derivatives could be potential alternative templates for discovering novel antibacterial agents .
Action Environment
The stability of 1,2,4-oxadiazole derivatives is generally high due to their resistance to hydrolysis and metabolism .
Propriétés
IUPAC Name |
5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-3-7(13-15-5)9(14)10-4-8-11-6(2)12-16-8/h3H,4H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHWLFSDQRDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 5-(4-chlorophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2828272.png)
![5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/no-structure.png)
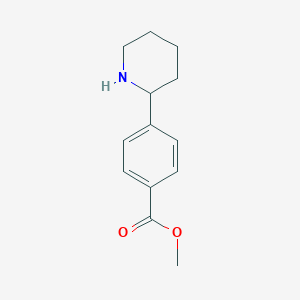
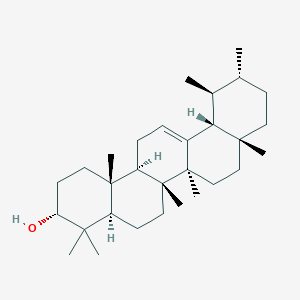
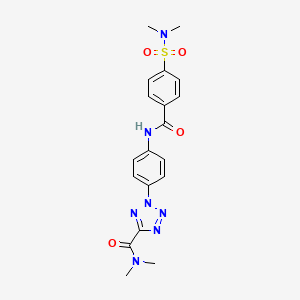

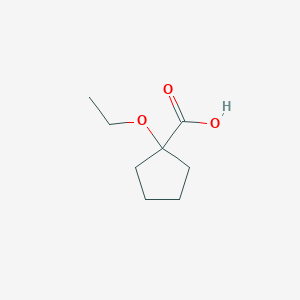
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2828282.png)

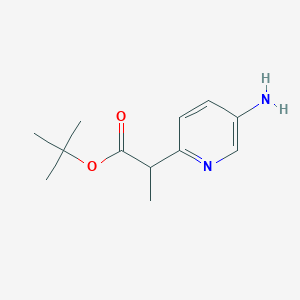
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2828285.png)
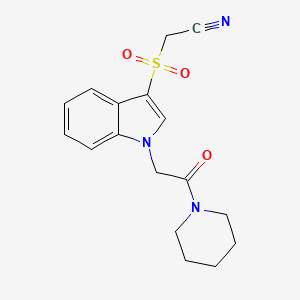
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B2828293.png)
![4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2828294.png)